8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13F3O2 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14-8/h7H,1-6H2 |
InChI Key |
HOCWBDHUMCHXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(F)(F)F)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diols with Ketones
The 1,4-dioxaspiro[4.5]decane skeleton is typically constructed via acid-catalyzed cyclization of 1,4-cyclohexanediol derivatives. A patent by CN1772747A demonstrates that using 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a precursor in the presence of weakly acidic cation exchange resins (e.g., Amberlyst® 15) achieves 65% yield at 20–95°C. This method eliminates hazardous chromium reagents used in earlier approaches.
Table 1: Comparison of cyclization catalysts for spiro ring synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Amberlyst® 15 | 70 | 2 | 65 |
| FeCl₃/SiO₂ | 45 | 15 | 50 |
| H₂SO₄ (traditional) | 100 | 6 | 24 |
Trifluoromethyl Group Introduction
Nucleophilic Trifluoromethylation
The trifluoromethyl (-CF₃) group is introduced via nucleophilic substitution using reagents such as:
-
Trifluoromethyl iodide (CF₃I): Reacts with spirocyclic alkoxides in DMF at −40°C.
-
Ruppert–Prakash reagent (TMSCF₃): Enables CF₃ transfer under mild conditions (25°C, 12 h) with CuI catalysis.
Critical parameter: Steric hindrance from the spiro structure necessitates prolonged reaction times (8–24 h) compared to linear analogs.
Reaction Optimization
Solvent Systems
Solvent polarity significantly impacts yields. A study using toluene for extraction followed by petroleum ether (60–90°C) crystallization improved purity to >98%.
Table 2: Solubility data for stock solution preparation
| Concentration (mM) | Volume per 1 mg (mL) |
|---|---|
| 1 | 4.4248 |
| 5 | 0.885 |
| 10 | 0.4425 |
Industrial-Scale Production
Continuous Flow Reactors
Recent patents describe telescoped synthesis combining:
-
Ring formation: In packed-bed reactors with immobilized catalysts.
-
CF₃ functionalization: Using microchannel reactors to enhance heat/mass transfer.
Yield enhancement: Recycling byproduct 1,4-cyclohexanedione into subsequent batches increases overall efficiency by 22%.
Comparative Analysis of Synthetic Routes
Table 3: Performance metrics for key methods
Chemical Reactions Analysis
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in diverse reactions, including:
- Diels-Alder Reactions : It can be employed as a reactant in Diels-Alder reactions to synthesize complex organic molecules.
- Functionalization : The trifluoromethyl group can be modified to introduce various functional groups, enhancing the compound's utility in creating derivatives with tailored properties.
Pharmaceutical Development
Research indicates that compounds with similar structures exhibit biological activities, such as:
- Antimicrobial Activity : Preliminary studies suggest that 8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Antihypertensive Properties : Analogous compounds have shown potential in lowering blood pressure, indicating possible therapeutic applications in cardiovascular medicine.
Material Science
The incorporation of this compound into polymer matrices has been explored for:
- Fluorinated Polymers : Its presence can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.
- Coatings : The compound's properties can contribute to the development of advanced coatings with improved durability and hydrophobic characteristics.
Data Tables
| Application Area | Specific Use Case | Observations/Findings |
|---|---|---|
| Organic Synthesis | Diels-Alder Reactions | Effective in synthesizing complex molecules |
| Pharmaceutical Development | Antimicrobial Activity | Potential for new antibiotic development |
| Material Science | Fluorinated Polymers | Enhanced thermal stability |
| Coatings | Advanced Coatings | Improved durability and hydrophobicity |
Case Study 1: Antimicrobial Properties
A study examined the antimicrobial efficacy of derivatives of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting its potential use in pharmaceutical formulations aimed at treating infections.
Case Study 2: Polymer Applications
Research conducted on incorporating this compound into polyvinyl chloride (PVC) demonstrated enhanced resistance to thermal degradation and chemical attack. This finding supports its application in developing durable materials for industrial use.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The spirocyclic structure may also contribute to its unique binding properties and biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,4-dioxaspiro[4.5]decane scaffold is versatile, with modifications at the 8-position yielding derivatives with distinct physicochemical and reactivity profiles. Below is a detailed comparison:
Structural Analogs with Halogen or Oxygen-Based Substituents
Trifluoromethyl Derivatives
Aromatic and Alkenyl Derivatives
Physicochemical and Reactivity Comparisons
- Electron Effects : The trifluoromethyl group in 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane imparts strong electron-withdrawing character, reducing nucleophilic reactivity compared to methoxy or alkyl-substituted analogs .
- Stability : The -CF₃ group enhances thermal and oxidative stability, making it preferable in harsh reaction conditions (e.g., Grubbs II-catalyzed RCM in ) .
- Synthetic Utility : Iodo and triflate derivatives () are key electrophiles in cross-coupling, whereas ketones () serve as electrophilic partners in aldol condensations .
Biological Activity
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane is a unique spirocyclic compound characterized by its distinctive structural features, including a trifluoromethyl group and a dioxaspiro framework. This compound has garnered attention in biological research due to its potential therapeutic applications and interesting biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C10H10F3O2, and it typically appears as a white crystalline solid. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 220.18 g/mol |
| Melting Point | 85-87 °C |
| Solubility | Soluble in organic solvents (e.g., chloroform) |
| Stability | Stable at room temperature; sensitive to moisture |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity due to increased electron-withdrawing effects, potentially leading to modulation of enzyme activity or receptor signaling pathways.
Anticancer Properties
Recent studies have indicated that derivatives of spirocyclic compounds, including this compound, exhibit significant anticancer properties. They have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated that the compound reduced the viability of breast cancer cells (MCF-7) by approximately 60% at a concentration of 10 µM after 48 hours of treatment .
Anti-inflammatory Effects
In addition to anticancer activity, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of spirocyclic compounds, including this compound. The results indicated that this compound selectively inhibited the growth of cancer cells while exhibiting low toxicity towards normal cells .
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| MCF-7 | 12 | 60 |
| HeLa | 15 | 55 |
| A549 | 20 | 50 |
Study on Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced inflammation model in mice. The administration of this compound significantly reduced edema and inflammatory cytokine levels compared to control groups .
Q & A
Q. What are the established synthetic routes for 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane, and how are critical intermediates optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as ketalization of ketones, radical-mediated fluorination, or substitution reactions. For example:
- Ketalization : Cyclohexanone derivatives undergo ketalization with ethylene glycol under acidic catalysis to form the spirocyclic core .
- Trifluoromethyl Introduction : Radical trifluoromethylation using photocatalysts (e.g., Ru(bpy)₃²⁺) or electrophilic reagents (e.g., Togni’s reagent) at the 8-position .
- Intermediate Optimization : Reaction conditions (temperature, solvent polarity) are adjusted to minimize side reactions. For instance, microwave-assisted synthesis improves yield in ketalization steps .
Key Challenges : Steric hindrance from the spirocyclic structure may reduce trifluoromethylation efficiency. Purification often requires column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the spirocyclic framework and trifluoromethyl group. For example, the spiro carbon (C-8) shows a distinct singlet at ~100 ppm in ¹³C NMR .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify purity and molecular weight. A GC chromatogram of 1,4-dioxaspiro[4.5]decane derivatives typically shows a retention time of 8–10 minutes under standard conditions .
- X-ray Crystallography : Resolves spatial arrangement, confirming the chair conformation of the cyclohexane ring and the dioxolane ring geometry .
Q. What structural features influence the compound’s reactivity in organic transformations?
Methodological Answer:
- Spirocyclic Strain : The 1,4-dioxaspiro[4.5]decane core minimizes ring strain, enhancing thermal stability compared to non-spiro ketals .
- Trifluoromethyl Group : Electron-withdrawing effects increase electrophilicity at adjacent carbons, facilitating nucleophilic substitutions or radical reactions .
- Steric Effects : Substituents at the 8-position (e.g., tert-butyl, aryl) hinder access to reactive sites, requiring tailored catalysts (e.g., bulky phosphine ligands in cross-couplings) .
Advanced Research Questions
Q. How do substituents at the 8-position affect radical stability and C–C bond cleavage?
Methodological Answer:
- Radical Stabilization : Aryl groups (e.g., benzyl) stabilize radical cations via conjugation, enabling productive C–C bond cleavage. In contrast, alkyl substituents (e.g., methyl) lack stabilization, leading to unproductive pathways .
- Computational Evidence : B3PW91/6-311++G(MeCN) calculations show C–C bond elongation trends: benzylic (2.94 Å) > methyl (1.94 Å), correlating with radical stability .
- Experimental Design : Radical fluorination studies using substrates with varying 8-substituents (aryl vs. alkyl) under identical photocatalysis conditions reveal divergent product profiles .
Q. What methodologies are employed to evaluate the compound’s biological activity and mechanism of action?
Methodological Answer:
- Cytotoxicity Assays : MCF-7 breast cancer cells are treated with graded concentrations (1–100 µM) to determine IC₅₀ values via MTT assays. Related spirocyclic compounds show IC₅₀ ~20 µM .
- Neuroprotective Studies : Primary neuronal cultures exposed to oxidative stress (H₂O₂) are evaluated for viability. Compounds with hydroxyl or amine groups exhibit enhanced activity due to radical scavenging .
- Target Identification : Surface plasmon resonance (SPR) or molecular docking screens against enzymes (e.g., kinases) identify binding affinities. For example, spirocyclic ethers may inhibit cytochrome P450 isoforms .
Q. How can derivatives of this compound be designed to improve pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement : Replace the trifluoromethyl group with sulfonamide or cyano groups to modulate lipophilicity (logP) and bioavailability .
- Prodrug Strategies : Esterification of hydroxyl groups (e.g., acetyl or ethyl esters) enhances membrane permeability, with hydrolysis in vivo releasing the active form .
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., 2-fluorophenyl, piperidyl) identifies critical moieties for target engagement. For instance, piperidyl derivatives show improved CNS penetration .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns resolve closely related impurities (e.g., des-trifluoromethyl byproducts). Gradient elution (20–80% acetonitrile/water) is optimized for peak separation .
- Mass Spectrometry Imaging (MSI) : Detects low-abundance intermediates (e.g., radical cations) in reaction mixtures. Electrospray ionization (ESI) in positive ion mode enhances sensitivity .
- Quantitative NMR (qNMR) : Integrates proton signals of impurities against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
Methodological Answer:
- Hydrolytic Stability : The dioxolane ring resists acidic hydrolysis (pH 1–3) better than linear acetals, as shown in simulated gastric fluid studies. Degradation half-life exceeds 24 hours at 37°C .
- Metabolic Profiling : Liver microsome assays reveal cytochrome P450-mediated oxidation of the trifluoromethyl group to carboxylic acid derivatives, requiring co-administration of CYP inhibitors .
- Plasma Protein Binding : Equilibrium dialysis shows >90% binding to albumin, reducing free drug concentration. Structural modifications (e.g., adding polar groups) lower binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
